molecular formula C12H18N2O2 B2437002 Tert-butyl 3-(ethylamino)pyridine-2-carboxylate CAS No. 2248329-54-4

Tert-butyl 3-(ethylamino)pyridine-2-carboxylate

Cat. No. B2437002
CAS RN: 2248329-54-4
M. Wt: 222.288
InChI Key: DLQPBUDWSRADHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(ethylamino)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TEAP and is widely used in laboratory experiments for its unique properties.

Mechanism of Action

TEAP acts as a Lewis base and can coordinate with various metal ions. The compound has been shown to form stable complexes with palladium, nickel, and copper. These complexes have been used in catalytic reactions such as Suzuki coupling and Heck reaction. TEAP has also been shown to act as a chiral auxiliary in asymmetric catalysis.
Biochemical and physiological effects:
TEAP has been shown to exhibit potent antitumor activity in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. TEAP has also been shown to inhibit the growth of bacteria such as E. coli and S. aureus.

Advantages and Limitations for Lab Experiments

TEAP is a versatile compound that can be used in various laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, the compound is hygroscopic and can absorb moisture from the air. This can lead to a decrease in the purity of the compound and affect the results of the experiment.

Future Directions

TEAP has the potential to be used in various fields such as catalysis, organic synthesis, and drug discovery. Future research can focus on the development of new TEAP-based catalysts for various reactions. The compound can also be used in the synthesis of new biologically active compounds. Further studies can be conducted to investigate the mechanism of action of TEAP and its potential applications in medicine.
Conclusion:
In conclusion, TEAP is a versatile compound that has found numerous applications in scientific research. The compound can be easily synthesized and has unique properties that make it useful in various laboratory experiments. Further research can be conducted to explore the potential applications of TEAP in various fields.

Synthesis Methods

TEAP can be synthesized by reacting 2-chloronicotinic acid with tert-butyl 3-aminopropyl ether in the presence of a base. The reaction takes place at room temperature and produces TEAP as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

TEAP has found numerous applications in scientific research due to its unique properties. It is widely used as a ligand in catalysis and as a reagent in organic synthesis. TEAP has also been used in the synthesis of biologically active compounds such as pyridine-based drugs and natural products. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines.

properties

IUPAC Name

tert-butyl 3-(ethylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-13-9-7-6-8-14-10(9)11(15)16-12(2,3)4/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQPBUDWSRADHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(ethylamino)pyridine-2-carboxylate

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